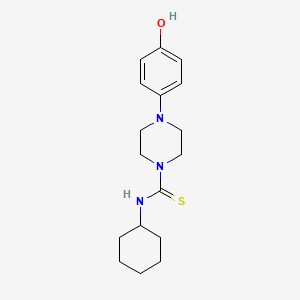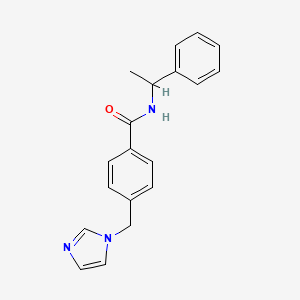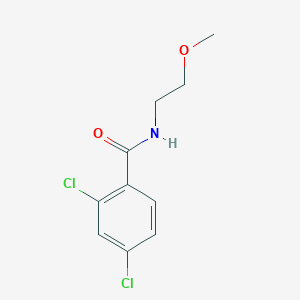
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment.
作用機序
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide works by inhibiting CDK9, a protein that is involved in the regulation of transcription. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II. This phosphorylation event is necessary for the transcription of various genes, including oncogenes. Inhibition of CDK9 leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a significant impact on cancer cell growth. It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit tumor growth in xenograft models of breast and lung cancer. The biochemical and physiological effects of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide make it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the major advantages of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is its specificity for CDK9. This compound has been shown to have minimal off-target effects, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One potential direction is the development of more potent and selective CDK9 inhibitors. Additionally, the combination of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide with other cancer treatments, such as chemotherapy and radiation therapy, may lead to improved outcomes for cancer patients. Finally, the study of the mechanism of action of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide may lead to the identification of new targets for cancer treatment.
合成法
The synthesis of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorophenyl isothiocyanate with cyclohexylamine to form N-cyclohexyl-4-chlorophenyl isothiocyanate. This intermediate is then reacted with 4-hydroxyphenylpiperazine to form N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound works by targeting the cell cycle regulatory protein CDK9, which is involved in the regulation of transcription. Inhibition of CDK9 leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth.
特性
IUPAC Name |
N-cyclohexyl-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(22)18-14-4-2-1-3-5-14/h6-9,14,21H,1-5,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLYFVFQQSPILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)